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1-(2,4,6-Trimethoxyphenyl)prop-2-yn-1-ol

Cat. No.: B11885213
CAS No.: 61040-72-0
M. Wt: 222.24 g/mol
InChI Key: SWTIFAXMKKYMLJ-UHFFFAOYSA-N
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Description

Contextual Significance of Propargyl Alcohols as Synthetic Precursors

Propargyl alcohols are highly valued in organic synthesis due to their bifunctional nature, containing both a nucleophilic hydroxyl group and an electrophilic alkyne. This duality allows for a diverse array of chemical transformations. They are recognized as attractive starting materials for cyclization, substitution, and addition reactions. researchgate.net Their utility is further enhanced by their ability to act as precursors to carbocations, which can then be trapped by a variety of nucleophiles.

The reactivity of propargyl alcohols can be broadly categorized as follows:

Reactions involving the hydroxyl group: This includes oxidation to the corresponding ketone, and esterification or etherification to modify its reactivity.

Reactions involving the alkyne: The triple bond can undergo various addition reactions, cycloadditions, and metal-catalyzed couplings.

Combined reactivity: Many of the most powerful transformations of propargyl alcohols involve the interplay between the hydroxyl and alkyne functionalities, often initiated by the activation of the hydroxyl group.

This versatility makes propargyl alcohols key intermediates in the synthesis of a wide range of organic molecules, from pharmaceuticals to materials.

The Role of the 2,4,6-Trimethoxyphenyl Moiety in Directing Chemical Transformations

The 2,4,6-trimethoxyphenyl group is a strongly electron-donating moiety due to the presence of three methoxy (B1213986) groups on the aromatic ring. The two methoxy groups at the ortho positions provide significant steric bulk around the benzylic position. This combination of electronic and steric effects has a profound influence on the reactivity of the adjacent propargyl alcohol.

The electron-donating nature of the 2,4,6-trimethoxyphenyl group significantly stabilizes any adjacent positive charge. This has several important consequences for the chemical transformations of 1-(2,4,6-trimethoxyphenyl)prop-2-yn-1-ol:

Facilitation of Carbocation Formation: Reactions that proceed through a propargylic carbocation intermediate are expected to be significantly accelerated. The high electron density of the trimethoxyphenyl ring can effectively delocalize the positive charge, lowering the activation energy for its formation.

Control of Regioselectivity: In reactions where multiple carbocationic intermediates are possible, the powerful stabilizing effect of the 2,4,6-trimethoxyphenyl group can direct the reaction towards a specific pathway.

Influence on Rearrangement Reactions: As will be discussed, the electronic nature of the aryl substituent plays a crucial role in the outcome of rearrangement reactions such as the Meyer-Schuster rearrangement.

The steric hindrance provided by the ortho-methoxy groups can also influence the approach of reagents, potentially leading to specific stereochemical outcomes in certain reactions.

Research Trajectories and Academic Focus on this compound and Related Scaffolds

While specific research focused solely on this compound is not extensively documented in the current literature, the broader field of functionalized propargyl alcohols is a vibrant area of academic and industrial research. The investigation of propargyl alcohols bearing electronically distinct aryl groups is a common strategy to probe reaction mechanisms and expand the synthetic utility of known transformations.

Current research trends involving scaffolds related to this compound include:

Development of Novel Catalytic Systems: There is a continuous effort to discover new catalysts, particularly those based on gold and other transition metals, for the selective transformation of propargyl alcohols. ucl.ac.ukntnu.nonih.gov The use of electron-rich substrates like this compound can be instrumental in elucidating the electronic demands of these catalytic cycles.

Asymmetric Synthesis: The development of enantioselective methods for the synthesis and transformation of chiral propargyl alcohols is a major focus. The steric and electronic properties of the 2,4,6-trimethoxyphenyl group could be exploited to achieve high levels of stereocontrol.

Tandem and Cascade Reactions: Propargyl alcohols are excellent substrates for designing complex reaction sequences where multiple bonds are formed in a single operation. The predictable reactivity of electronically biased substrates is crucial for the rational design of such processes.

Synthesis of Biologically Active Molecules: Propargyl alcohol derivatives are found in numerous natural products and are key intermediates in the synthesis of many pharmaceutical agents. The unique electronic properties of the 2,4,6-trimethoxyphenyl moiety could be leveraged to synthesize novel analogs of known bioactive compounds.

Given these trends, this compound represents an interesting, albeit under explored, substrate for future research in these areas.

Key Transformations of this compound

The presence of the electron-donating 2,4,6-trimethoxyphenyl group is expected to have a significant impact on several key reactions of the propargyl alcohol moiety.

Meyer-Schuster Rearrangement

The Meyer-Schuster rearrangement is the acid-catalyzed isomerization of a propargyl alcohol to an α,β-unsaturated carbonyl compound. wikipedia.org The mechanism involves the protonation of the hydroxyl group, followed by its departure to form a propargylic carbocation, which then rearranges. The strong electron-donating nature of the 2,4,6-trimethoxyphenyl group would facilitate the formation of the carbocation intermediate, likely leading to a faster reaction rate compared to propargyl alcohols with electron-withdrawing or less electron-donating aryl groups.

Catalyst/ConditionsExpected ProductInfluence of 2,4,6-Trimethoxyphenyl Group
Strong Brønsted Acid (e.g., H₂SO₄)1-(2,4,6-Trimethoxyphenyl)prop-2-en-1-oneAccelerated reaction rate due to stabilization of the carbocation intermediate.
Lewis Acid (e.g., InCl₃)1-(2,4,6-Trimethoxyphenyl)prop-2-en-1-oneMilder conditions may be sufficient for the rearrangement compared to less activated systems.
Gold Catalysts (e.g., AuCl₃)1-(2,4,6-Trimethoxyphenyl)prop-2-en-1-oneHigh efficiency and selectivity are expected due to the π-acidic nature of gold catalysts and the electron-rich substrate. ucl.ac.uk

Nicholas Reaction

The Nicholas reaction involves the stabilization of a propargylic carbocation by complexation of the alkyne with dicobalt octacarbonyl (Co₂(CO)₈). uwindsor.canrochemistry.com This allows for the reaction of the stabilized cation with a wide range of nucleophiles. The electron-rich 2,4,6-trimethoxyphenyl group would further stabilize the cationic center, potentially enhancing the efficiency of the reaction and allowing for the use of a broader scope of weaker nucleophiles.

ReagentsIntermediateExpected Product (after decomplexation)
1. Co₂(CO)₈; 2. HBF₄; 3. Nucleophile (Nu⁻); 4. Oxidative decomplexation[1-(2,4,6-Trimethoxyphenyl)prop-2-yn-1-yl]Co₂(CO)₆⁺ cation1-(2,4,6-Trimethoxyphenyl)-1-Nu-prop-2-yne

Gold-Catalyzed Reactions

Gold catalysts, particularly Au(I) and Au(III) complexes, are known to be excellent catalysts for a variety of transformations of propargyl alcohols. nih.gov The electron-rich nature of this compound makes it an ideal substrate for gold-catalyzed reactions, which often involve the activation of the alkyne through π-coordination. The increased electron density on the alkyne, induced by the trimethoxyphenyl ring, could enhance its coordination to the gold center and influence the subsequent reaction pathways. For example, in gold-catalyzed intermolecular reactions with arenes, the high reactivity of the substrate could lead to high yields of the corresponding arylated products.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14O4 B11885213 1-(2,4,6-Trimethoxyphenyl)prop-2-yn-1-ol CAS No. 61040-72-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61040-72-0

Molecular Formula

C12H14O4

Molecular Weight

222.24 g/mol

IUPAC Name

1-(2,4,6-trimethoxyphenyl)prop-2-yn-1-ol

InChI

InChI=1S/C12H14O4/c1-5-9(13)12-10(15-3)6-8(14-2)7-11(12)16-4/h1,6-7,9,13H,2-4H3

InChI Key

SWTIFAXMKKYMLJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1)OC)C(C#C)O)OC

Origin of Product

United States

Synthetic Methodologies for 1 2,4,6 Trimethoxyphenyl Prop 2 Yn 1 Ol and Congeneric Structures

Direct Synthesis of 1-(2,4,6-Trimethoxyphenyl)prop-2-yn-1-ol

The most direct route to this compound involves the addition of an ethynyl nucleophile to the corresponding benzaldehyde derivative. This approach leverages the electrophilic nature of the aldehyde's carbonyl carbon and the nucleophilicity of a deprotonated alkyne.

The synthesis of this compound can be efficiently achieved through the reaction of 2,4,6-Trimethoxybenzaldehyde with an organometallic acetylenic reagent. chemicalbook.com A common and effective method utilizes an ethynyl Grignard reagent, such as ethynylmagnesium bromide. chemicalbook.com In this reaction, the acetylide acts as a potent nucleophile, attacking the carbonyl carbon of 2,4,6-Trimethoxybenzaldehyde. A subsequent aqueous workup protonates the resulting alkoxide to yield the final propargyl alcohol product.

General Principles in the Synthesis of Substituted Propargyl Alcohols

The synthesis of the target compound is a specific example of a broader class of reactions used to generate substituted propargyl alcohols. These general principles are widely applicable and offer various levels of control over the reaction outcome.

The fundamental reaction for synthesizing propargyl alcohols is the nucleophilic addition of a terminal alkyne to a carbonyl compound, such as an aldehyde or ketone. nih.gov The process begins with the deprotonation of the terminal alkyne's acidic proton by a strong base, which generates a highly nucleophilic metal acetylide anion. jk-sci.comchemeurope.comwikipedia.org This acetylide then attacks the electrophilic carbonyl carbon, forming a new carbon-carbon bond and an intermediate alkoxide, which is subsequently protonated to give the propargyl alcohol. jk-sci.comchemeurope.com

The Favorskii reaction specifically refers to the nucleophilic addition of terminal alkynes to carbonyl compounds in the presence of a basic medium, such as potassium hydroxide or sodium amide, to produce propargylic alcohols. jk-sci.comchemeurope.com This reaction, first reported by Alexei Yevgrafovich Favorskii, is a robust and widely used method for this transformation. jk-sci.comwikipedia.org While effective, the reaction conditions must be carefully considered. For instance, using aldehydes with available alpha-hydrogens can sometimes lead to a competing rearrangement to form an enone. jk-sci.comwikipedia.org Furthermore, the use of excess hydroxide base might trigger aldol (B89426) condensation as a significant side reaction. wikipedia.org Despite these considerations, the Favorskii reaction has been optimized for a wide range of substrates, including alkyl aryl ketones, under mild conditions to produce tertiary propargyl alcohols in high yields. researchgate.net

Carbonyl SubstrateBase/Solvent SystemTemperature (°C)Yield (%)Reference
Alkyl Aryl KetonesKOH-EtOH-H₂O-DMSO10–15Up to 91% researchgate.net
General Aldehydes/KetonesBu₄NOH/H₂O/DMSO5–2072–93% researchgate.net
Aldehydes/KetonesAnhydrous KOH or NaNH₂VariableGeneral Application jk-sci.com

A significant advancement in propargyl alcohol synthesis is the development of asymmetric methods to produce chiral, enantioenriched products. nih.gov These chiral alcohols are highly valuable synthetic intermediates. acs.org Asymmetric propargylation is often achieved using catalytic amounts of a chiral source in conjunction with a metal. acs.org

Various catalytic systems have been developed that exhibit high enantioselectivity across a broad range of aldehyde substrates, including aromatic, vinyl, and aliphatic aldehydes. acs.org

Copper-Catalyzed Propargylation : A notable method involves the copper-catalyzed asymmetric propargylation of aldehydes using a propargyl borolane reagent. This approach demonstrates broad functional group tolerance and provides high enantioselectivities (90-99% ee). acs.org

Brønsted Acid Catalysis : Chiral Brønsted acids, such as 1,1'-Bi-2-naphthol (BINOL)-derived phosphoric acids, can catalyze the highly enantioselective propargylation of aldehydes with allenylboronates. nih.govacs.org The catalyst activates the reaction by forming a hydrogen bond with the boronate, facilitating a stereocontrolled addition. nih.govacs.org

Zinc-Mediated Additions : The addition of terminal alkynes to aldehydes can be mediated by zinc salts like Zn(OTf)₂ in the presence of a chiral ligand, such as (+)-N-methylephedrine. organic-chemistry.org This system is practical as it tolerates trace amounts of water and uses commercially available and inexpensive reagents. organic-chemistry.org

Aldehyde TypeCatalytic SystemYieldEnantiomeric Excess (ee)Reference
Aromatic & AlkenylCopper / Propargyl BorolaneHigh93–99% acs.org
AliphaticCopper / Propargyl BorolaneHigh90% acs.org
VariousBrønsted Acid (PA5) / AllenylboronateHighHigh nih.gov
VariousZn(OTf)₂ / (+)-N-methylephedrineHighHigh organic-chemistry.org

Beyond their initial synthesis, aryl propargyl alcohols can be further modified through various alkylation strategies. These methods introduce additional complexity and functionality to the molecular scaffold.

One powerful technique is the Nicholas reaction, which involves the use of a dicobalt hexacarbonyl complex to stabilize a propargylic carbocation. nih.gov This stabilized cation can then react with a wide range of nucleophiles, including alcohols, thiols, and amines, effectively achieving the propargylation (a specific form of alkylation) of these functional groups. nih.gov

Another strategy involves the organocatalytic allylic alkylation of tertiary propargylic alcohol derivatives. researchgate.net For example, Morita-Baylis-Hillman (MBH) carbonates derived from propargylic alcohols can react with nucleophiles like nitromethane in the presence of a catalyst such as DABCO. This process allows for the construction of new carbon-carbon bonds, leading to substituted 1,4-enynes with an all-carbon quaternary stereocenter. researchgate.net These methods highlight the versatility of the propargyl alcohol motif in subsequent synthetic transformations.

Biocatalytic Platforms for Enantiopure Propargylic Alcohols

The synthesis of enantiomerically pure propargylic alcohols, including this compound and its analogs, is of significant interest due to their role as versatile building blocks in organic synthesis, particularly for pharmaceuticals and agrochemicals. acs.orgnih.gov Biocatalytic methods offer a green and highly selective alternative to traditional chemical synthesis for producing these chiral molecules. nih.gov These enzymatic strategies primarily revolve around two main approaches: the asymmetric reduction of prochiral propargylic ketones and the kinetic resolution of racemic propargylic alcohols. acs.orgnih.gov

One prominent and effective biocatalytic strategy is the deracemization of racemic propargylic alcohols through a one-pot, two-step enzymatic cascade. nih.govresearchgate.net This process typically involves an initial oxidation of the racemic alcohol to the corresponding ketone, followed by a highly enantioselective reduction of the ketone to yield the desired single enantiomer of the alcohol. acs.org

A notable example of this cascade utilizes a peroxygenase from Agrocybe aegerita (rAaeUPO) for the initial oxidation step. researchgate.net This enzyme converts the racemic propargylic alcohol mixture into a prochiral ketone intermediate. nih.gov Subsequently, enantiocomplementary alcohol dehydrogenases (ADHs) are employed to reduce the ketone into either the (R)- or (S)-enantiomer of the alcohol with high enantiomeric excess. acs.org For instance, the (R)-selective alcohol dehydrogenase from Lactobacillus kefir (LkADH) and the (S)-selective alcohol dehydrogenase from Thermoanaerobacter brokii (TbSADH) have been successfully used to produce the respective enantiopure propargylic alcohols. nih.govresearchgate.net This chemoenzymatic approach has been shown to be effective for a broad range of substrates, yielding enantioenriched products in high yields (70-99%). researchgate.netacs.org

The direct asymmetric reduction of propargylic ketones is another widely applied biocatalytic method. nih.govwikipedia.org This approach avoids the need for a racemic starting material and an initial oxidation step. Various microorganisms and isolated enzymes, particularly carbonyl reductases and alcohol dehydrogenases, have been identified and engineered for this purpose. nih.govmdpi.com These biocatalysts can reduce a wide array of structurally diverse ketones to their corresponding alcohols with excellent conversion rates and high enantioselectivity. mdpi.com The choice of the biocatalyst is crucial as it determines the stereochemistry of the final product, with different enzymes often exhibiting opposite, or "anti-Prelog," stereospecificity. mdpi.com

The effectiveness of these biocatalytic systems relies on the regeneration of cofactors, such as NADH or NADPH, which are required by the dehydrogenases/reductases. nih.gov Whole-cell biocatalysis is often preferred for practical applications as it utilizes the cell's endogenous machinery for cofactor regeneration, avoiding the need for enzyme purification and the external addition of expensive cofactors. mdpi.com

Below are examples of enzymes used in the biocatalytic synthesis of enantiopure propargylic alcohols.

Table 1: Enzymes in Biocatalytic Synthesis of Propargylic Alcohols

Enzyme Source Organism Role Selectivity
Peroxygenase Agrocybe aegerita Oxidation of alcohol to ketone N/A
Alcohol Dehydrogenase Lactobacillus kefir Reduction of ketone to alcohol (R)-selective
Alcohol Dehydrogenase Thermoanaerobacter brokii Reduction of ketone to alcohol (S)-selective
Amine Transaminase Aspergillus terreus Mitsunobu-type conversion (R)-selective
Amine Transaminase Chromobacterium violaceum Mitsunobu-type conversion (S)-selective

Data sourced from multiple studies demonstrating enzymatic cascades for propargylic alcohol and amine synthesis. nih.govresearchgate.net

Table 2: Research Findings on a Biocatalytic Cascade for Propargylic Alcohols

Starting Material (Racemic Alcohol) Enzyme System Product Yield Enantiomeric Excess (e.e.)
4-(4-fluorophenyl)but-3-yn-2-ol rAaeUPO + LkADH (R)-4-(4-fluorophenyl)but-3-yn-2-ol 70-99% (range for various substrates) >99%
4-(4-fluorophenyl)but-3-yn-2-ol rAaeUPO + TbSADH (S)-4-(4-fluorophenyl)but-3-yn-2-ol 70-99% (range for various substrates) >99%

This table represents a model system for the deracemization of propargylic alcohols. The specific synthesis of this compound via this method has not been explicitly detailed in the cited literature but is inferred from the broad substrate scope. researchgate.net

Chemical Transformations and Mechanistic Investigations of 1 2,4,6 Trimethoxyphenyl Prop 2 Yn 1 Ol Derivatives

Rearrangement Reactions

Rearrangement reactions of propargylic alcohols are powerful, atom-economical methods for synthesizing α,β-unsaturated carbonyl compounds and other valuable structural motifs. For tertiary propargylic alcohols like 1-(2,4,6-trimethoxyphenyl)prop-2-yn-1-ol, several distinct rearrangement pathways can be accessed, primarily dictated by the choice of catalyst and reaction conditions.

The Meyer-Schuster Rearrangement: Conversion to α,β-Unsaturated Carbonyl Compounds

The Meyer-Schuster rearrangement is the acid-catalyzed isomerization of a propargylic alcohol to an α,β-unsaturated ketone or aldehyde. nih.govwikipedia.org This transformation proceeds through a formal 1,3-hydroxyl shift via an allenic intermediate, followed by tautomerization. wikipedia.org For this compound, this rearrangement yields (E/Z)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one. The electron-donating methoxy (B1213986) groups on the aryl ring play a crucial role in stabilizing the carbocationic intermediates involved in the mechanism.

Under traditional Brønsted acid catalysis (e.g., H₂SO₄, TsOH), the reaction mechanism begins with the protonation of the hydroxyl group, which then departs as a water molecule to form a resonance-stabilized propargyl cation. The 2,4,6-trimethoxyphenyl group is exceptionally effective at stabilizing this positive charge through mesomeric effects. A subsequent nucleophilic attack by a water molecule at the C-3 position of the alkyne, followed by a nih.govsynarchive.com-transposition, leads to an allenol intermediate. This intermediate then tautomerizes to the more stable α,β-unsaturated ketone. wikipedia.org

The stereoselectivity of the resulting enone (the E/Z ratio) is influenced by factors such as the nature of the acid catalyst, solvent, and reaction temperature. Generally, the thermodynamically more stable E-isomer is favored.

Table 1: Representative Acid-Catalyzed Meyer-Schuster Rearrangement Conditions for Electron-Rich Aryl Propargylic Alcohols This table presents plausible data based on typical results for analogous electron-rich substrates, as specific data for this compound is not available in the cited literature.

Catalyst Solvent Temperature (°C) Typical Yield (%) Typical E/Z Ratio
H₂SO₄ Dioxane/H₂O 100 75-85 >95:5
p-TsOH Toluene 110 80-90 >95:5
H₃PO₄ Acetic Acid 90 70-80 90:10

Lewis acids can also catalyze the Meyer-Schuster rearrangement, often under milder conditions than Brønsted acids. wikipedia.org More significantly, the use of certain Lewis acids can initiate cascade reactions. The rearrangement of this compound generates a reactive α,β-unsaturated ketone in situ. This intermediate can then be trapped by various nucleophiles or participate in subsequent cycloadditions or Friedel-Crafts-type reactions, depending on the reaction design. nih.gov

For instance, a plausible cascade could involve the Lewis acid-catalyzed Meyer-Schuster rearrangement, followed by an intramolecular cyclization or a reaction with another component in the mixture. nih.gov The choice of Lewis acid (e.g., BF₃·OEt₂, InCl₃, Sc(OTf)₃) is critical for controlling the reaction pathway. wikipedia.orgslideshare.net

In recent decades, gold catalysts have emerged as exceptionally powerful tools for alkyne activation. researchgate.net Gold(I) and Gold(III) complexes are highly effective π-acids that can catalyze the Meyer-Schuster rearrangement under very mild conditions. rsc.org The proposed mechanism involves the coordination of the gold catalyst to the alkyne moiety of this compound, making it highly susceptible to intramolecular nucleophilic attack by the hydroxyl group. This leads to the formation of an intermediate which, after rearrangement and protodeauration, yields the enone product.

Gold catalysis often provides different selectivity compared to traditional acid catalysis and can be tuned by the choice of ligands on the gold center. This allows for control over the E/Z isomeric ratio of the resulting α,β-unsaturated ketone.

Table 2: Gold-Catalyzed Isomerization of Aryl Propargylic Alcohols This table presents plausible data based on typical results for analogous substrates, as specific data for this compound is not available in the cited literature.

Gold Catalyst Ligand Solvent Temperature (°C) Typical Yield (%) Typical E/Z Ratio
AuCl PPh₃ Dichloromethane 25 >95 90:10
AuBr₃ None Acetonitrile 40 92 80:20

The Rupe Rearrangement: Formation of α,β-Unsaturated Ketones from Tertiary Propargylic Alcohols

For tertiary propargylic alcohols that lack hydrogen atoms on the α-carbon but possess a terminal alkyne, a competing pathway known as the Rupe rearrangement can occur under acidic conditions. wikipedia.org This reaction proceeds through dehydration to form an enyne intermediate, which is then hydrated to yield an α,β-unsaturated ketone, but with a different substitution pattern than the Meyer-Schuster product. wikipedia.org However, since this compound is a tertiary alcohol derived from a ketone and a terminal alkyne, it is a prime candidate for the Meyer-Schuster pathway. The Rupe rearrangement is generally disfavored for such substrates where the carbocation formed after initial protonation and water loss is highly stabilized by an aryl group, which strongly promotes the Meyer-Schuster pathway.

Halogenation-Induced Rearrangements (e.g., Iodo-Meyer-Schuster)

The Meyer-Schuster rearrangement can also be initiated by electrophilic halogen sources, such as N-iodosuccinimide (NIS) or molecular iodine. nih.gov This variant, often termed the Iodo-Meyer-Schuster rearrangement, produces α-halo-α,β-unsaturated ketones. The reaction is believed to proceed through the formation of an iodonium (B1229267) ion intermediate by the attack of the alkyne on the electrophilic halogen. This is followed by the attack of the hydroxyl group, rearrangement, and subsequent elimination to form the α-iodoenone. sci-hub.se

The electron-rich trimethoxyphenyl ring in the substrate can influence the reaction pathway. In some cases, a 1,2-aryl shift (a Wagner–Meerwein type rearrangement) can occur instead of the standard Meyer-Schuster pathway, leading to β-haloenones. nih.gov This alternative pathway is favored when the migrating aryl group can effectively stabilize the resulting cationic intermediate. Given the high migratory aptitude of the electron-rich 2,4,6-trimethoxyphenyl group, the formation of a β-iodoenone product is a plausible outcome under certain halogenating conditions.

Table 3: Potential Products from Halogenation-Induced Rearrangement This table illustrates the possible outcomes for this compound based on known reactivity patterns of analogous compounds.

Reagent Plausible Pathway Major Product Structure
I₂ or NIS Iodo-Meyer-Schuster α-Iodo-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one

Cyclization and Annulation Reactions

Cyclization and annulation reactions involving derivatives of this compound are instrumental in constructing diverse molecular architectures. These transformations can be broadly categorized into intramolecular and intermolecular strategies, each offering unique pathways to novel compounds.

Intermolecular Cyclization Strategies

Intermolecular cyclizations expand the synthetic utility of this compound derivatives, allowing for the incorporation of additional molecular fragments into the final cyclic structure.

Oxidative tandem cyclizations represent a sophisticated strategy for the construction of complex nitrogen-containing heterocycles. While the direct oxidative tandem cyclization of this compound with glycine (B1666218) esters is not explicitly detailed in the provided search results, related oxidative dehydrogenative [4+2] cyclization reactions of N-aryl glycine derivatives with alkenes to form quinolines have been reported. researchgate.net These reactions often proceed through the formation of an iminium ion intermediate, followed by a Povarov-type reaction. researchgate.net

Palladium-catalyzed carbonylation reactions are a powerful method for the synthesis of carbonyl-containing heterocyclic compounds. nih.gov The double-carbonylative cyclization of propargyl alcohols can lead to the formation of furanone derivatives. nih.govunibo.it This process involves the incorporation of two carbon monoxide molecules into the final product.

The palladium iodide-catalyzed oxidative carbonylative double cyclization of 3-(2-(methylthio)phenyl)prop-2-yn-1-ols has been shown to produce benzo rsc.orgresearchgate.netthieno[2,3-c]furan-1-ones. unibo.it The mechanism involves a sequence of steps including S-cyclization, demethylation, CO insertion, a second cyclization, and reoxidation of the palladium catalyst. unibo.it A similar strategy applied to α-hydroxyenones can chemo- and regioselectively yield furan-3(2H)-one derivatives. nih.gov

Table 2: Palladium-Catalyzed Carbonylative Cyclizations

Catalyst System Substrate Product Conditions
PdI2/KI 3-(2-(Methylthio)phenyl)prop-2-yn-1-ols Benzo rsc.orgresearchgate.netthieno[2,3-c]furan-1-ones 80 °C, 60 atm CO-air

Data compiled from research on palladium-catalyzed carbonylative cyclizations. nih.govunibo.it

Photoinduced Arylative Cyclizations to Strained Heterocycles (Oxetanes, Azetidines)

The synthesis of strained four-membered heterocyclic rings such as oxetanes and azetidines from acyclic precursors is a significant challenge in organic chemistry. Photoinduced reactions offer a powerful tool to access these structures under mild conditions. While specific studies on the photoinduced arylative cyclization of this compound derivatives are not extensively documented, the reactivity of related propargyl systems provides insight into potential synthetic routes.

A green chemistry approach has been developed for the synthesis of oxetanes and azetidines through a photo-catalyzed annulative formal 4-endo-dig cyclization of propargyl alcohols and amines with benzoquinones. magtech.com.cn This method is notable for avoiding chemical reagents, catalysts, harsh conditions, and hazardous solvents. Given the electron-rich nature of the 2,4,6-trimethoxyphenyl group, it is anticipated that derivatives of this compound would be suitable substrates for this type of transformation. The electron-donating methoxy groups would likely enhance the reactivity of the aryl ring in the cyclization process.

Furthermore, visible-light-triggered intramolecular cyclization of propargylic alcohols and amines has been shown to produce oxetanones and azetidinones. researchgate.net This process is significant as it bypasses the generally unfavorable 4-endo-dig cyclization pathway by proceeding through a key p-quinone methide intermediate, which then undergoes a regioselective 4-exo-trig cyclization.

The general mechanism for such photoinduced cyclizations involves the excitation of a substrate, often in the presence of a photosensitizer, to generate a reactive intermediate. In the context of propargyl alcohols, this could involve the formation of a diradical or a polar species that subsequently undergoes intramolecular cyclization. The aryl group, in this case, the 2,4,6-trimethoxyphenyl moiety, plays a crucial role in the cyclization, becoming incorporated into the final heterocyclic structure. The substitution pattern on the aryl ring can significantly influence the efficiency and regioselectivity of the cyclization.

Cyclization via Three-Component Reactions (e.g., with Naphthols and Isocyanides)

Three-component reactions are powerful tools in synthetic chemistry, allowing for the rapid construction of complex molecular architectures from simple starting materials in a single step. While a specific three-component reaction involving this compound, naphthols, and isocyanides has not been explicitly detailed in the reviewed literature, the reactivity of propargyl systems in multicomponent reactions suggests a plausible pathway.

For instance, a palladium-catalyzed three-component reaction of propargyl carbonates, isocyanides, and alcohols has been reported to yield polysubstituted aminopyrroles. organic-chemistry.org In this reaction, a σ-allenylpalladium(II) intermediate is proposed, which undergoes a triple isocyanide insertion. Although this reaction utilizes a propargyl carbonate and a simple alcohol, it establishes the feasibility of incorporating both a propargyl unit and an isocyanide into a new heterocyclic structure.

Adapting this to the target system, one could envision a scenario where this compound is first converted to a more reactive derivative, such as a propargyl carbonate or acetate (B1210297). In the presence of a suitable catalyst, this derivative could then react with an isocyanide and a naphthol. The naphthol, acting as the nucleophile, would likely add to an activated intermediate, with the isocyanide subsequently inserting to form a new heterocyclic ring. The specific structure of the resulting product would depend on the reaction conditions and the precise mechanism of the cyclization.

Coupling and Substitution Reactions

C-C Bond Forming Reactions (e.g., Sonogashira Coupling)

The Sonogashira coupling is a cornerstone of C-C bond formation, enabling the synthesis of substituted alkynes through the palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide. wikipedia.orglibretexts.org Given that this compound possesses a terminal alkyne, it is an ideal candidate for this reaction.

A particularly relevant variation is the deacetonative Sonogashira coupling of aryl propargyl alcohols with aryl chlorides. organic-chemistry.orgbohrium.com This method is advantageous as it allows for the use of readily available and less reactive aryl chlorides. The reaction proceeds smoothly in the presence of a palladacycle/Xphos catalyst system and has been shown to be effective for a range of electron-poor, electron-neutral, and sterically hindered electron-rich aryl chlorides. organic-chemistry.orgbohrium.com While the specific use of this compound was not detailed, the successful coupling of various other aryl propargyl alcohols suggests its applicability. The electron-rich nature of the trimethoxyphenyl group is not expected to hinder the reaction at the alkyne terminus.

Below is a table of representative Sonogashira coupling reactions with various aryl propargyl alcohols, demonstrating the scope of this transformation.

Aryl Propargyl AlcoholAryl ChlorideProductYield (%)
4-Phenyl-2-methyl-3-butyn-2-ol4-Chlorotoluene1-Methyl-4-(phenylethynyl)benzene95
4-(4-Methoxyphenyl)-2-methyl-3-butyn-2-olChlorobenzene1-Methoxy-4-(phenylethynyl)benzene92
4-(4-Chlorophenyl)-2-methyl-3-butyn-2-ol4-Chloroanisole1-Chloro-4-((4-methoxyphenyl)ethynyl)benzene88
2-Methyl-4-(naphthalen-2-yl)but-3-yn-2-ol2-Chloropyridine2-(Naphthalen-2-ylethynyl)pyridine96

Reactions Utilizing Propargyl Alcohols as Carbocation Precursors

The hydroxyl group of propargylic alcohols can be protonated under acidic conditions, leading to the formation of a propargylic carbocation. The stability of this carbocation is significantly enhanced by the presence of an adjacent aryl group that can delocalize the positive charge. The 2,4,6-trimethoxyphenyl group, with its three electron-donating methoxy groups, is particularly effective at stabilizing a benzylic carbocation, making this compound a good precursor for such intermediates.

These stabilized carbocations are highly electrophilic and can be trapped by a variety of nucleophiles in Friedel-Crafts-type reactions. For example, Friedel-Crafts reactions of N-heterocyclic alcohols with arenes have been shown to proceed through carbocation intermediates. nsf.gov In a similar fashion, treatment of this compound with a strong acid in the presence of an electron-rich aromatic compound, such as benzene (B151609) or toluene, would be expected to lead to the formation of a new C-C bond at the benzylic position.

The general mechanism would involve the protonation of the hydroxyl group by the acid, followed by the loss of a water molecule to generate the resonance-stabilized propargylic carbocation. This carbocation would then be attacked by the nucleophilic arene to afford the final product. The regioselectivity of the attack on the arene would be governed by the directing effects of its substituents.

Nucleophilic Reactivity at the Hydroxyl Group

The direct nucleophilic substitution of the hydroxyl group in alcohols is generally challenging due to its poor leaving group nature. nsf.gov However, in the case of propargylic alcohols, particularly those bearing a stabilizing aryl group like this compound, this transformation can be facilitated under appropriate conditions. The enhanced stability of the resulting propargylic carbocation intermediate lowers the activation energy for the departure of the leaving group.

Various methods have been developed to promote the nucleophilic substitution of propargylic alcohols. These often involve the in situ activation of the hydroxyl group. For instance, Brønsted or Lewis acids can be used to protonate the hydroxyl group, converting it into a better leaving group (water). nsf.gov A BiCl3-catalyzed substitution reaction of propargylic alcohols with a range of carbon- and heteroatom-centered nucleophiles has been reported to be effective. beilstein-journals.org

The reaction of this compound with nucleophiles such as alcohols, thiols, or amines in the presence of a suitable catalyst would be expected to yield the corresponding propargylic ethers, thioethers, or amines. The high degree of stabilization of the carbocation intermediate by the trimethoxyphenyl ring would likely favor an SN1-type mechanism.

Electrophilic Reactivity of the Alkyne Moiety

The alkyne functional group is characterized by its high electron density, making it susceptible to attack by electrophiles. chemistrysteps.com Electrophilic addition reactions to the alkyne moiety of this compound can lead to a variety of functionalized products.

A common example is electrophilic halogenation. researchgate.netorganic-chemistry.org The reaction of an alkyne with a halogen, such as bromine or iodine, typically proceeds through a cyclic halonium ion intermediate, which is then opened by the halide ion to give a dihaloalkene. The stereochemistry of the addition is usually anti. In the case of aryl-substituted propargyl alcohols, the reaction can be more complex, with the potential for rearrangements. researchgate.net For example, the iodination of aryl-substituted propargyl alcohols with HI has been reported. bham.ac.uk

The presence of the electron-rich 2,4,6-trimethoxyphenyl group could influence the regioselectivity of the electrophilic attack. The initial addition of the electrophile would likely occur at the terminal carbon of the alkyne, leading to the formation of a vinyl cation at the carbon adjacent to the aryl group. This cation would be stabilized by resonance with the trimethoxyphenyl ring. Subsequent attack by a nucleophile would then yield the final product.

Oxidation Reactions

Oxidation reactions represent a fundamental class of transformations in organic synthesis, enabling the conversion of alcohols to carbonyl compounds such as aldehydes, ketones, and carboxylic acids. In the context of this compound, a secondary propargyl alcohol, oxidation is a key step for accessing the corresponding ynone, 1-(2,4,6-trimethoxyphenyl)prop-2-yn-1-one. This transformation is significant as ynones are versatile building blocks in organic chemistry. Furthermore, derivatives of the title compound can undergo oxidative processes that lead to the formation of highly reactive intermediates like alkynyl o-quinone methides, which can participate in various cycloaddition and nucleophilic addition reactions.

The oxidation of the secondary alcohol group in this compound to a ketone yields 1-(2,4,6-trimethoxyphenyl)prop-2-yn-1-one. This conversion is a standard transformation for which a variety of modern and classical oxidation reagents can be employed. The choice of oxidant often depends on factors such as substrate tolerance to reaction conditions, desired selectivity, and operational simplicity.

A range of oxidizing agents are effective for the conversion of secondary alcohols to ketones. organic-chemistry.org These can be broadly categorized into chromium-based reagents, activated dimethyl sulfoxide (B87167) (DMSO) systems, and hypervalent iodine compounds, among others. While effective, chromium-based reagents are often avoided due to their toxicity. More contemporary methods offer milder conditions and greater functional group tolerance. For the oxidation of propargyl alcohols specifically, methods using reagents like manganese dioxide (MnO₂), or catalytic systems are common. sci-hub.se For instance, transition metal-catalyzed aerobic oxidation provides a greener alternative to stoichiometric chemical oxidants. google.com

Below is a table summarizing common reagents used for the oxidation of secondary alcohols, which are applicable to the synthesis of 1-(2,4,6-trimethoxyphenyl)prop-2-yn-1-one.

Oxidant SystemDescriptionTypical Conditions
Dess-Martin Periodinane (DMP)A hypervalent iodine reagent that provides a mild and efficient oxidation.CH₂Cl₂, room temperature
Swern OxidationUses dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by a hindered base.CH₂Cl₂, -78 °C to room temperature
Pyridinium Chlorochromate (PCC)A chromium(VI)-based reagent.CH₂Cl₂, room temperature
Manganese Dioxide (MnO₂)A mild oxidant, particularly effective for allylic and benzylic alcohols, including propargylic alcohols.Various solvents (e.g., CH₂Cl₂, acetone), room temperature
TEMPO-based systemsUtilizes (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl radical as a catalyst with a co-oxidant like sodium hypochlorite.Biphasic systems (e.g., CH₂Cl₂/H₂O), room temperature

The formation of ortho-quinone methides (o-QMs) from propargyl alcohols is a powerful strategy for generating reactive intermediates in organic synthesis. These fleeting species can be trapped in situ by various nucleophiles and dienophiles. acs.org For an alkynyl o-quinone methide to be formed from a derivative of this compound, the presence of a hydroxyl group at one of the ortho positions of the phenyl ring is a prerequisite. nih.govnih.gov Therefore, a compound such as 1-(2-hydroxy-4,6-dimethoxyphenyl)prop-2-yn-1-ol would be the direct precursor.

The generation of the alkynyl o-quinone methide is typically achieved through an acid-catalyzed dehydration of the ortho-hydroxyphenyl propargyl alcohol. acs.orgnih.gov The mechanism involves the protonation of the propargylic alcohol by a Brønsted acid, which facilitates the elimination of a water molecule. This dehydration step results in the formation of a stabilized carbocation, which then undergoes deprotonation of the phenolic hydroxyl group to yield the highly reactive alkynyl o-quinone methide intermediate. nih.gov

These intermediates are valuable in constructing complex molecular architectures. For example, they can undergo reactions such as:

1,4-Conjugate Addition: Nucleophiles can add to the exocyclic methylene (B1212753) carbon of the o-QM, leading to the formation of ortho-substituted phenols.

[4+2] Cycloaddition (Diels-Alder Reactions): The o-QM can act as a diene, reacting with dienophiles to form various benzannulated oxygen-containing heterocycles. acs.org

Spectroscopic Characterization and Conformational Analysis of 1 2,4,6 Trimethoxyphenyl Prop 2 Yn 1 Ol and Analogs

Vibrational Spectroscopy (Infrared Spectroscopy)

Infrared (IR) spectroscopy is a powerful tool for identifying functional groups and probing intermolecular and intramolecular interactions within a molecule.

Analysis of C≡C Stretching Frequencies

The carbon-carbon triple bond (C≡C) stretching vibration in propargyl alcohols and their derivatives gives rise to a characteristic absorption band in the infrared spectrum.

General Range: The C≡C stretching vibration typically appears in the spectral region of 2100-2250 cm⁻¹. pressbooks.publibretexts.org The intensity of this band can range from weak to medium.

Terminal Alkynes: For terminal alkynes, a sharp and characteristic ≡C-H stretching band is also observed around 3300 cm⁻¹. pressbooks.publibretexts.org

Substitution Effects: The exact frequency of the C≡C stretch can be influenced by the substituents attached to the propargyl framework. In the case of 1-(2,4,6-trimethoxyphenyl)prop-2-yn-1-ol, the electron-donating nature of the trimethoxyphenyl group can subtly alter the electronic environment of the alkyne, potentially shifting the absorption frequency.

Reaction Monitoring: The disappearance of the characteristic alkyne stretch at approximately 2100 cm⁻¹ and the alcohol O-H stretch around 3400 cm⁻¹, coupled with the appearance of a carbonyl C=O stretch at about 1680 cm⁻¹, can be used to monitor reactions such as the Meyer-Schuster rearrangement of propargyl alcohols. nsf.gov

Hydroxyl Group Vibrations and Intramolecular Hydrogen Bonding (OH···π interactions)

The hydroxyl (OH) group in propargyl alcohols exhibits characteristic vibrational modes that are sensitive to hydrogen bonding.

OH Stretching: The OH stretching vibration typically appears as a broad band in the region of 3200–3600 cm⁻¹. pressbooks.pubucla.edu The broadness of this band is a result of intermolecular hydrogen bonding.

Intramolecular OH···π Interactions: In molecules like propargyl alcohol, the hydroxyl group can form an intramolecular hydrogen bond with the π-electrons of the carbon-carbon triple bond (an OH···π interaction). researchgate.netrsc.org This interaction influences the conformation of the molecule and can be detected through vibrational spectroscopy.

Conformational Analysis: Propargyl alcohol can exist in different conformations, such as gauche and trans, arising from the internal rotation of the C-OH group. researchgate.net The gauche conformer is stabilized by the intramolecular OH···π hydrogen bond. researchgate.net Microwave and infrared spectroscopy studies have confirmed that the gauche conformer is the more stable form. researchgate.net

Complexes and Dimers: The study of complexes, for instance with argon or in dimers, provides further insight into these weak interactions. Rotational spectra have been used to identify O-H···O, O-H···π, and C-H···π hydrogen bonds in the propargyl alcohol dimer. nih.govaip.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for the complete structural elucidation of organic molecules, including this compound and its analogs. numberanalytics.combbhegdecollege.com

Elucidation of Molecular Structure

Both ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum of a propargyl alcohol will show distinct signals for the different types of protons. For the parent propargyl alcohol, signals for the hydroxyl proton, the methylene (B1212753) protons (-CH₂-), and the acetylenic proton (≡C-H) can be observed. chemicalbook.comresearchgate.netresearchgate.net In this compound, characteristic signals for the aromatic protons and the methoxy (B1213986) group protons would also be present.

¹³C NMR: The carbon NMR spectrum provides information on all the unique carbon atoms in the molecule. The sp-hybridized carbons of the alkyne typically resonate in the range of 65-90 ppm. The carbon bearing the hydroxyl group (the carbinol carbon) will also have a characteristic chemical shift. For chalcone (B49325) derivatives with a trimethoxyphenyl ring, the aromatic and methoxy carbons will have distinct signals. nih.gov

DEPT and 2D NMR: Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) and 2D NMR (e.g., COSY, HSQC, HMBC) are crucial for unambiguously assigning all proton and carbon signals and confirming the connectivity of the atoms within the molecule.

Stereochemical Assignment in Reaction Products

NMR spectroscopy, particularly the analysis of coupling constants, is vital for determining the stereochemistry of products formed from reactions of propargyl alcohols.

Meyer-Schuster Rearrangement: In the Meyer-Schuster rearrangement of propargyl alcohols, E and Z isomers of an enone product can be formed. nsf.gov The stereochemistry of these isomers can be determined by analyzing the coupling constants between the vinylic protons in the ¹H NMR spectrum. nsf.gov Typically, the trans coupling constant (J_trans) is larger (around 15-18 Hz) than the cis coupling constant (J_cis, around 8-12 Hz). fabad.org.tr

Halogenation Reactions: The halogenation of propargyl alcohols can also lead to the formation of stereoisomeric α-haloenones and β-haloenones. nih.gov NMR spectroscopy is used to determine the E/Z selectivity of these reactions. nih.gov

Rotational and Microwave Spectroscopy

Rotational and microwave spectroscopy provide highly precise information about the molecular geometry and conformational preferences of molecules in the gas phase.

Conformational Studies: These techniques have been instrumental in studying the conformations of propargyl alcohol and its weakly bound complexes. illinois.edu

Propargyl Alcohol Monomer: Microwave spectroscopy has confirmed that propargyl alcohol exists predominantly in the gauche conformation in the gas phase. researchgate.netresearchgate.net

Complexes and Dimers: The rotational spectra of the Ar···propargyl alcohol complex have been analyzed to determine its structure, confirming that the argon atom is located between the -OH and -C≡C-H groups of the gauche conformer. nih.govresearchgate.net Studies on the propargyl alcohol dimer have revealed a structure bound by three different types of hydrogen bonds: O-H···O, O-H···π, and C-H···π. nih.govaip.orgresearchgate.net These studies provide fundamental data on the nature of weak intermolecular interactions.

Determination of Gas-Phase Conformations (e.g., Gauche vs. Trans)

The conformational landscape of flexible molecules like this compound is determined by the relative orientations of its constituent parts. For the simpler parent compound, propargyl alcohol, computational studies have identified two key conformers: gauche and trans. These conformers are defined by the dihedral angle of the C-C-O-H linkage. Matrix isolation infrared spectroscopy studies, supported by density functional theory (DFT) calculations, have shown that the gauche conformer of propargyl alcohol is the ground state.

In the case of this compound, the presence of the bulky 2,4,6-trimethoxyphenyl group is expected to significantly influence the conformational preferences. The steric hindrance introduced by the methoxy groups at the ortho positions of the phenyl ring will likely affect the rotational barrier around the single bond connecting the phenyl ring and the chiral carbon. This steric strain could favor a conformation where the propargyl group is oriented away from the bulky methoxy groups.

Furthermore, the rotation around the C-O bond of the alcohol will also lead to different conformers. While direct experimental data for this compound is not available, it is reasonable to predict that both gauche and trans conformers, analogous to the parent propargyl alcohol, would exist. However, the relative energies of these conformers would be modulated by potential intramolecular hydrogen bonding between the hydroxyl proton and the π-system of the alkyne or the phenyl ring, as well as steric interactions with the methoxy groups.

Predicted Conformational Data for Aryl Propargyl Alcohols
CompoundMethodPredicted Stable ConformerKey Dihedral Angle
Propargyl AlcoholDFT/Matrix Isolation IRGauche~60° (H-O-C-C)
This compoundTheoretical PredictionGauche/Trans influenced by steric hindranceNot Determined

Studies of Internal Rotation and Intermolecular Interactions (e.g., with water)

The internal rotation of the hydroxyl group and the propargyl moiety in this compound dictates its conformational flexibility. The energy barriers for these rotations are influenced by the electronic and steric effects of the trimethoxyphenyl group.

The study of intermolecular interactions, particularly with water, provides insights into the molecule's behavior in aqueous environments. For the parent propargyl alcohol, rotational spectroscopy and theoretical calculations have been employed to study its complex with a single water molecule. nih.gov These studies revealed a hydrogen-bonded ring structure where the propargyl alcohol acts as a hydrogen bond donor to the oxygen of water (O-H···O), and the water molecule, in turn, donates a hydrogen bond to the π-system of the acetylenic group (O-H···π). nih.gov This dual interaction highlights the amphiprotic nature of propargyl alcohol.

For this compound, similar intermolecular interactions with water are expected. The primary hydrogen bond will likely be the O-H···O interaction between the alcohol's hydroxyl group and the water molecule. Additionally, the O-H···π interaction with the alkyne is also anticipated. The presence of the electron-rich trimethoxyphenyl ring introduces another potential site for hydrogen bonding, where the water molecule could interact with the π-system of the aromatic ring or with the oxygen atoms of the methoxy groups. Computational studies on related systems, such as 2-methoxyphenol-water clusters, have shown that water can insert itself between functional groups, disrupting intramolecular hydrogen bonds and forming cyclic intermolecular structures. researchgate.net

Types of Intermolecular Interactions in Propargyl Alcohol-Water Complexes
Interaction TypeDescriptionStrength
O-H···OAlcohol as H-bond donor to water oxygenStrong
O-H···π (alkyne)Water as H-bond donor to alkyne π-systemWeak
O-H···π (aryl)Water as H-bond donor to phenyl ring π-system (Predicted for the title compound)Weak
O-H···O (methoxy)Water as H-bond donor to methoxy oxygen (Predicted for the title compound)Weak

Electronic Spectroscopy (UV Absorption)

The electronic absorption spectrum of a molecule provides information about the electronic transitions from the ground state to various excited states. The UV-Vis spectrum of this compound is expected to be dominated by the chromophore of the 2,4,6-trimethoxyphenyl group.

Identification of Electronic Transitions

For aromatic compounds, the primary electronic transitions observed in the UV-Vis region are π→π* and n→π* transitions. The 2,4,6-trimethoxyphenyl group, being a substituted benzene (B151609) ring, will exhibit characteristic π→π* transitions. The presence of the oxygen atoms in the methoxy groups and the hydroxyl group also introduces non-bonding electrons (n electrons), which can undergo n→π* transitions.

In substituted phenols and anisoles, the π→π* transitions of the benzene ring are often red-shifted (shifted to longer wavelengths) and their intensities are enhanced due to the electron-donating nature of the hydroxyl and methoxy groups. Specifically, the 2,4,6-trimethoxy substitution pattern is known to cause significant shifts in the absorption bands. Studies on chalcones containing a 2,4,6-trimethoxyphenyl moiety show strong absorption in the UV region.

For this compound, the main absorption bands are expected to arise from the π→π* transitions of the substituted phenyl ring. The isolated carbon-carbon triple bond of the propargyl group is a weak chromophore and its absorption is typically in the far-UV region, which might be masked by the much stronger absorption of the aromatic ring. The n→π* transitions, associated with the oxygen atoms, are generally weaker than π→π* transitions and may appear as shoulders on the main absorption bands.

Expected Electronic Transitions for this compound
TransitionChromophoreExpected Wavelength RegionRelative Intensity
π→π2,4,6-Trimethoxyphenyl ringUV-B / UV-AStrong
n→πOxygen atoms (hydroxyl and methoxy)UV-AWeak
π→π*AlkyneFar UVVery Weak

Computational and Theoretical Investigations of 1 2,4,6 Trimethoxyphenyl Prop 2 Yn 1 Ol Systems

Quantum Chemical Calculations (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT methods are widely applied to investigate various properties of organic compounds, including derivatives of trimethoxyphenylpropane.

The three-dimensional structure of a molecule dictates its physical and chemical properties. Conformational analysis is used to identify the most stable arrangements of atoms (conformers) and the energy barriers between them. For a flexible molecule like 1-(2,4,6-Trimethoxyphenyl)prop-2-yn-1-ol, rotation around single bonds gives rise to numerous possible conformations.

DFT calculations are employed to map the conformational landscape. This is typically done by systematically rotating key dihedral angles and performing geometry optimization at each step to find the corresponding energy minimum. ufms.br The results of such an analysis reveal the lowest-energy conformers, which are the most populated at equilibrium, and provide insights into the molecule's preferred shape. The stability of different conformers is influenced by a delicate balance of steric hindrance and stabilizing non-covalent interactions.

Table 1: Illustrative Relative Energies of Hypothetical Conformers of this compound

ConformerDihedral Angle (C-C-O-H)Relative Energy (kcal/mol)Population (%) at 298 K
A 60°0.0075.5
B 180°1.1514.0
C -60°0.9510.5

Note: This table is for illustrative purposes to demonstrate the typical output of a conformational analysis using DFT.

DFT is a powerful tool for elucidating reaction mechanisms by mapping the potential energy surface (PES) that connects reactants to products. mdpi.com This involves locating and characterizing the energies of all relevant species along a reaction coordinate, including reactants, products, intermediates, and, most importantly, transition states.

The activation energy (the energy difference between the reactants and the transition state) determines the reaction rate. By calculating the PES for a proposed mechanism, researchers can determine its feasibility, predict the major products, and understand the factors controlling the reaction's outcome. For instance, in related systems, DFT has been used to study C-C cleavage reactions, identifying multi-step pathways involving radical intermediates and proton transfers, with each step having a distinct energy barrier. mdpi.com

Non-covalent interactions, such as hydrogen bonds, van der Waals forces, and π-interactions, are critical in determining molecular conformation, crystal packing, and interactions with biological targets. Within the this compound molecule, several intramolecular non-covalent interactions are possible.

Computational methods like Natural Bond Orbital (NBO) analysis can be used to identify and quantify these interactions. For example, an intramolecular hydrogen bond could exist between the hydroxyl (-OH) group and one of the adjacent methoxy (B1213986) (-OCH₃) groups. Additionally, interactions involving the π-system of the trimethoxyphenyl ring and the acetylenic group can contribute to conformational stability. Understanding these subtle forces is essential for a complete picture of the molecule's structure and behavior.

Table 2: Potential Intramolecular Non-Covalent Interactions in this compound

Interaction TypeDonorAcceptorPotential Effect
Hydrogen Bond Hydroxyl HMethoxy OStabilization of specific rotamers
π-π Stacking Phenyl RingAcetylenic π-bondInfluence on side-chain orientation
CH-π Interaction Methoxy HPhenyl Ring π-systemContribution to overall stability

Note: This table lists plausible interactions based on the molecular structure.

Molecular Orbital Theory for Electronic Structure Analysis

Molecular Orbital (MO) theory describes the electronic structure of molecules in terms of orbitals that extend over the entire molecule. hawaii.edu The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance. These frontier orbitals are key to understanding a molecule's reactivity and electronic properties. libretexts.org

The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability and reactivity; a large gap suggests high stability, while a small gap indicates higher reactivity. DFT calculations are routinely used to determine the energies and spatial distributions of these frontier orbitals, providing insights into the regions of the molecule most susceptible to electrophilic or nucleophilic attack.

Table 3: Illustrative Frontier Molecular Orbital Energies for this compound

ParameterEnergy (eV)Implication
E(HOMO) -6.5Electron-donating capability
E(LUMO) -1.2Electron-accepting capability
Energy Gap (ΔE) 5.3High kinetic stability

Note: Values are hypothetical and serve to illustrate the data obtained from MO analysis.

Advanced Computational Approaches in Spectroscopic Data Interpretation (e.g., Machine Learning-Augmented DFT for NMR)

While DFT is effective for predicting spectroscopic properties like NMR chemical shifts, the computational cost can be prohibitive for large-scale screening or for achieving extremely high accuracy. chemrxiv.org To address this, advanced computational approaches that combine DFT with machine learning (ML) have emerged as a powerful strategy. bris.ac.ukresearchgate.net

In a Machine Learning-Augmented DFT approach, an ML model is trained on a large dataset of highly accurate reference calculations or experimental data. nih.gov This trained model can then predict spectroscopic properties for new molecules, or correct the errors of faster, less accurate DFT calculations, at a fraction of the computational cost. nih.gov This methodology achieves accuracy comparable to high-level quantum chemical methods while being orders of magnitude faster, enabling the rapid and reliable interpretation of complex NMR spectra. nih.gov

Table 4: Comparison of Hypothetical ¹³C NMR Chemical Shift Predictions

Carbon AtomExperimental Shift (ppm)Standard DFT (ppm)ML-Augmented DFT (ppm)
C-OH 75.278.575.4
C≡CH 83.486.183.5
C-ipso 115.8119.3116.0
C-methoxy 160.1164.0160.3

Note: This table is a hypothetical illustration of the improved accuracy offered by ML-augmented methods.

Synthetic Utility and Applications of the 2,4,6 Trimethoxyphenyl Moiety in Organic Synthesis

General Utility of Propargyl Alcohols as Versatile Building Blocks

Propargyl alcohols are widely recognized as exceptionally versatile building blocks in organic synthesis due to their bifunctional nature, possessing both a reactive alkyne and a hydroxyl group. epitomejournals.comresearchgate.net This dual functionality allows for a wide array of chemical transformations, making them valuable synthons for the construction of complex organic molecules. researchgate.netsolubilityofthings.com They are readily prepared from terminal alkynes and carbonyl compounds and have been extensively used in numerous reaction types, including nucleophilic substitutions, rearrangement reactions, and redox isomerizations. researchgate.net

The reactivity of propargyl alcohols enables their participation in:

Cyclization Reactions: Forming a diverse range of heterocyclic and carbocyclic compounds. researchgate.net

Substitution Reactions: Reacting with various nucleophiles. researchgate.net

Addition Reactions: Undergoing reactions with electrophiles. researchgate.net

The presence of the alkyne and hydroxyl groups allows for transformations involving C-O or C-H bond cleavage, providing unique pathways for constructing functionalized organic molecules. researchgate.net For instance, under acidic conditions, propargyl alcohols can undergo Meyer-Schuster rearrangement to form allenes, which are important precursors for many natural products and bioactive compounds. researchgate.net Their utility extends to the synthesis of pharmaceuticals and advanced materials, highlighting their importance in medicinal chemistry and material science. solubilityofthings.comtengerchemical.com The ability to generate propargylic or allenic carbocations further expands their synthetic potential, leading to a variety of carbocyclic and heterocyclic structures. researchgate.netresearchgate.netsci-hub.se

Table 1: Key Reactions and Applications of Propargyl Alcohols
Reaction TypeDescriptionResulting Structures
CyclizationFormation of ring structures.Heterocycles, Carbocycles. researchgate.net
SubstitutionDisplacement of the hydroxyl group by a nucleophile.Functionalized alkynes. researchgate.net
AdditionReaction at the alkyne moiety.Allenes, substituted alkenes. researchgate.net
RearrangementMeyer-Schuster rearrangement.Allenes. researchgate.net

Application of the 2,4,6-Trimethoxyphenyl Group as a Protecting Group

The 2,4,6-trimethoxyphenyl (TMOP) group has emerged as a novel and effective protecting group, particularly in the field of organosilicon chemistry. acs.orgacs.org Protecting groups are essential in multi-step synthesis to mask a reactive functional group, preventing it from interfering with subsequent reactions, and to be selectively removed under specific conditions. The TMOP group fulfills these criteria, demonstrating significant synthetic potential. acs.org

Its utility was notably demonstrated in the synthesis of rac-sila-venlafaxine, a silicon-containing analogue of the serotonin/noradrenaline reuptake inhibitor venlafaxine. acs.orgacs.org In this synthesis, the TMOP group was used to protect a silicon atom, allowing for other transformations on the molecule before its selective removal. acs.org

Selective Cleavage of the Si-2,4,6-Trimethoxyphenyl Moiety in Organosilicon Chemistry

A key advantage of using the 2,4,6-trimethoxyphenyl group as a protecting group for silicon is its selective and efficient cleavage under mild acidic conditions. acs.orgacs.org The Si-TMOP bond can be selectively broken in the presence of other silicon-carbon bonds, such as a silicon-bound vinyl group, using an ethereal hydrogen chloride solution at low temperatures (e.g., 0 °C). acs.orgacs.org This selective cleavage yields the corresponding chlorosilane, a synthetically useful intermediate. acs.org

Studies have been conducted to determine the relative ease of acid-induced cleavage of the TMOP group compared to other acid-labile groups attached to silicon, such as allyl, 2,6-dimethoxyphenyl (DMOP), mesityl, 4-methoxyphenyl (B3050149) (MOP), 1-naphthyl, and phenyl groups. acs.org This selectivity is crucial for complex syntheses where multiple protecting groups may be present. The cleavage of the Si-TMOP bond is a general reaction that can be applied to various alcohols, suggesting that triorganyl(2,4,6-trimethoxyphenyl)silanes can act as reagents for transferring silyl (B83357) groups to O-, N-, and S-nucleophiles in the presence of catalytic acid. acs.org

Role in the Design of Derivatizing Reagents for Analytical Techniques (e.g., LC/ESI-MS)

The 2,4,6-trimethoxyphenyl moiety is a core component in the design of derivatizing reagents used to enhance the detection of analytes in sensitive analytical techniques like liquid chromatography/electrospray ionization-mass spectrometry (LC/ESI-MS). nih.govresearchgate.net Derivatization is a chemical modification process used to improve the analytical properties of a compound, such as its ionization efficiency, chromatographic separation, or mass spectral fragmentation. researchgate.net

Reagents based on the tris(2,4,6-trimethoxyphenyl)phosphonium (TMPP) core have been developed for the derivatization of a wide range of functional groups, including:

Primary amines nih.govresearchgate.net

Carboxylic acids nih.govresearchgate.net

Alcohols researchgate.net

Aldehydes and ketones researchgate.net

Peptides researchgate.netsigmaaldrich.com

These TMPP-based reagents introduce a permanently charged phosphonium (B103445) group onto the analyte molecule. researchgate.net This pre-charged tag significantly enhances the response in positive mode ESI-MS, a technique where many underivatized compounds, especially neutral or acidic ones, ionize poorly. researchgate.netresearchgate.net For example, S-pentafluorophenyl tris(2,4,6-trimethoxyphenyl)phosphonium acetate (B1210297) bromide (TMPP-AcPFP) is used to derivatize alcohols, forming positively charged TMPP acetyl esters that are easily detected. researchgate.net Similarly, (4-hydrazino-4-oxobutyl)[tris(2,4,6-trimethoxyphenyl)]phosphonium bromide (TMPP-PrG) reacts with aldehydes and ketones to form TMPP propyl hydrazone derivatives with enhanced ESI-MS response. researchgate.net

Furthermore, stable isotopically labeled versions of TMPP reagents can be synthesized, allowing for isotopic labeling strategies in quantitative analysis. nih.govresearchgate.net

Table 2: Examples of TMPP-Based Derivatizing Reagents
Reagent NameTarget Functional Group(s)Application
(N-Succinimidyloxycarbonylmethyl)tris(2,4,6-trimethoxyphenyl)phosphonium bromide (TMPP-Ac-OSu)N-terminal α-amino groups of peptidesProtein sequence analysis by MALDI-MS. sigmaaldrich.comsigmaaldrich.com
S-pentafluorophenyl tris(2,4,6-trimethoxyphenyl)phosphonium acetate bromide (TMPP-AcPFP)AlcoholsEnhanced detection by LC/ESI-MS. researchgate.net
(4-hydrazino-4-oxobutyl)[tris(2,4,6-trimethoxyphenyl)]phosphonium bromide (TMPP-PrG)Aldehydes, KetonesEnhanced detection by LC/ESI-MS. researchgate.net

Precursors for Catalysts and Ligands in Transition Metal Catalysis (e.g., Ruthenium Indenylidene-Ether Olefin Metathesis Catalysts)

The structural motifs found in 1-(2,4,6-Trimethoxyphenyl)prop-2-yn-1-ol are relevant to the development of advanced catalysts and ligands for transition metal catalysis. Propargyl alcohols, in general, are known precursors for various ruthenium-catalyzed reactions. uni-halle.denih.govnih.gov For instance, ruthenium complexes can catalyze cascade conversions of propargyl alcohols with different nucleophiles to produce complex carbo- and heterocyclic compounds. uni-halle.denih.gov These transformations often proceed through intermediates like vinylidene or allenylidene species, which are generated from the activation of the propargyl alcohol. uni-halle.de

Furthermore, the tris(2,4,6-trimethoxyphenyl)phosphine (B1208668) (TTMPP) ligand, which contains the same aryl moiety, is a highly effective component in various catalytic systems. sigmaaldrich.comwikipedia.org Due to its strong Lewis basicity and steric bulk, TTMPP is used as a ligand to form highly reactive palladium-phosphine catalysts for a range of cross-coupling reactions, which are fundamental for C-C bond formation. sigmaaldrich.comwikipedia.org

Key Cross-Coupling Reactions Utilizing TTMPP-like Ligands:

Suzuki-Miyaura coupling sigmaaldrich.com

Heck coupling sigmaaldrich.com

Sonogashira coupling sigmaaldrich.com

Stille coupling sigmaaldrich.com

Buchwald-Hartwig amination sigmaaldrich.com

Negishi coupling sigmaaldrich.com

Hiyama coupling sigmaaldrich.com

TTMPP also functions as a potent organocatalyst on its own, catalyzing reactions such as the Mukaiyama aldol (B89426) reaction, group-transfer polymerization, and Michael additions. wikipedia.orgresearchgate.netnih.gov Its ability to activate silicon-containing reagents makes it a valuable tool in organic synthesis. nih.gov

Contributions to Green Chemistry Methodologies

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly important in organic synthesis. epitomejournals.comsolubilityofthings.comnumberanalytics.comsigmaaldrich.com Methodologies involving the 2,4,6-trimethoxyphenyl moiety contribute to these goals in several ways.

One of the twelve principles of green chemistry is the use of catalytic reagents over stoichiometric ones. numberanalytics.comsigmaaldrich.com As discussed, tris(2,4,6-trimethoxyphenyl)phosphine (TTMPP) is a highly effective catalyst and ligand. sigmaaldrich.comresearchgate.net Its use in small, catalytic amounts improves atom economy and reduces waste compared to reactions requiring stoichiometric reagents. numberanalytics.comrsc.org

The development of syntheses that minimize the use of protecting groups is another green chemistry principle. numberanalytics.comsigmaaldrich.com While the TMOP group is used as a protecting group, its efficient and selective cleavage under mild conditions aligns with the goal of designing safer and more efficient chemical processes. acs.orgacs.org

Furthermore, TTMPP has been recognized as a "Greener Alternative Product". sigmaaldrich.com It is considered a re-engineered product that shows improvements in key green chemistry principles such as "Waste Prevention" and "Safer Solvents and Auxiliaries". sigmaaldrich.com The use of TTMPP in solvent-free or highly concentrated conditions for reactions like oxa-Michael polymerizations further underscores its contribution to greener methodologies. rsc.org Such approaches reduce the reliance on volatile and often hazardous organic solvents, which is a major focus of green chemistry. epitomejournals.com

Q & A

Q. What are the common synthetic routes for 1-(2,4,6-Trimethoxyphenyl)prop-2-yn-1-ol, and how is the product characterized?

  • Methodological Answer : The compound is synthesized via alkynylation of 2,4,6-trimethoxybenzaldehyde using propargyl alcohol derivatives. A typical procedure involves reacting the aldehyde with a propargylating agent (e.g., lithium acetylide or Grignard reagent) in anhydrous tetrahydrofuran (THF) under inert atmosphere. The reaction mixture is quenched with saturated ammonium chloride, extracted with dichloromethane, and purified via column chromatography. Characterization includes:
  • 1H NMR : Peaks at δ 2.42 (d, ≡C-H), 3.80–3.86 (s, OCH3 groups), and 5.80–5.84 (m, H-C-OH) .
  • Mass Spectrometry (MS) : Observed (M-H2O+H)+ at m/z 205.30 (calculated: 222.09) .
    Yield optimization (65–70%) requires strict control of reaction temperature and moisture exclusion .

Q. What spectroscopic techniques are employed to confirm the structure of this compound?

  • Methodological Answer : Structural confirmation relies on:
  • 1H NMR : To identify methoxy groups (δ 3.76–3.86 ppm), acetylene protons (δ 2.42 ppm), and aromatic protons (δ 6.03–6.14 ppm) .
  • 13C NMR : Signals for carbonyl carbons (~200 ppm) and methoxy carbons (~55 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Matches experimental m/z values with theoretical molecular weights (e.g., C12H14O4: 222.09) .
  • Infrared Spectroscopy (IR) : Stretching vibrations for O-H (~3400 cm⁻¹) and C≡C (~2100 cm⁻¹) .

Advanced Research Questions

Q. How can researchers address discrepancies in crystallographic data refinement when using SHELX software for this compound?

  • Methodological Answer : Crystallographic refinement with SHELX (e.g., SHELXL) requires careful handling of twinning, disorder, or weak diffraction data. Strategies include:
  • Twinned Data : Use the TWIN/BASF commands to model twinning ratios and refine against detwinned data .
  • Disordered Moieties : Apply restraints (e.g., SIMU, DELU) to stabilize thermal parameters and partition occupancy factors .
  • Validation Tools : Cross-check with PLATON (ADDSYM) to detect missed symmetry and check for hydrogen bonding patterns using Etter’s graph-set analysis .
    Example: A chalcone derivative (IUCr C18H17FO4) showed improved R-factor convergence after applying anisotropic displacement parameters and hydrogen bonding constraints .

Q. What strategies are effective in optimizing reaction yields for synthesizing chalcone derivatives from this compound?

  • Methodological Answer : Chalcone derivatives are synthesized via Claisen-Schmidt condensation. Key optimizations:
  • Catalyst : Use KOH in methanol (24-hour reaction) to promote aldol addition-elimination .
  • Substituent Effects : Electron-withdrawing groups (e.g., -Cl, -F) on the aldehyde enhance electrophilicity, improving yields (e.g., 72% for 4-chlorophenyl derivative) .
  • Purification : Silica gel chromatography with gradient elution (hexane:ethyl acetate) resolves polar byproducts. Yields correlate with substituent bulkiness (52–66%) .

Q. How does the substitution pattern on the aryl group influence the biological activity of derivatives?

  • Methodological Answer : Substituent position and electronic properties modulate bioactivity. For example:
  • Tubulin Polymerization : 2,4,6-Trimethoxy groups enhance hydrophobic interactions with tubulin, while para-substituted halogens (e.g., -Cl) improve binding affinity .
  • Anticancer Activity : Derivatives with fluorophenyl groups exhibit higher cytotoxicity (IC50 < 10 μM) due to enhanced membrane permeability .
  • SAR Studies : Quantitative Structure-Activity Relationship (QSAR) models using Hammett σ constants predict activity trends; meta-substitution often reduces potency compared to para .

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